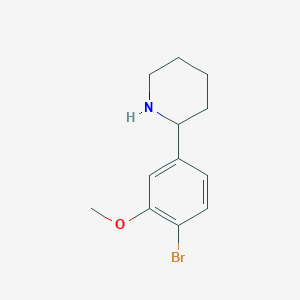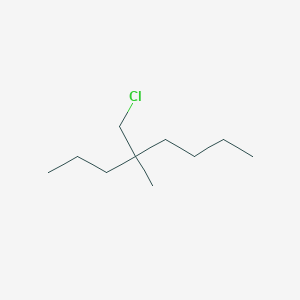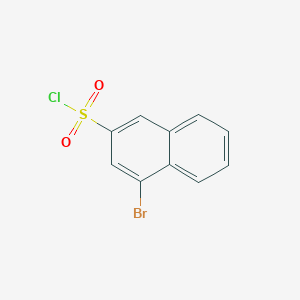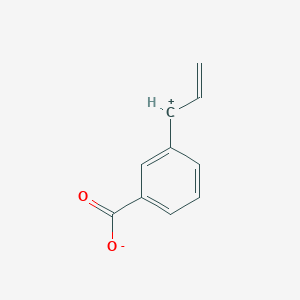
3-(Propa-1,2-dien-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group This compound is of interest due to its unique chemical structure, which includes an allene group (a molecule with two adjacent double bonds) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propa-1,2-dien-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The propargyl bromide is added to the benzoic acid in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allene group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allene group into alkenes or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allene group.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzoic acids or halobenzoic acids.
Applications De Recherche Scientifique
3-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions involving the allene group.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving allene substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Propa-1,2-dien-1-yl)benzoic acid depends on the specific reaction or application. In general, the allene group can participate in various chemical transformations due to its electron-rich nature and ability to form reactive intermediates. The benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one
- 1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one
- 4-methyl-N-phenyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide
Uniqueness
3-(Propa-1,2-dien-1-yl)benzoic acid is unique due to the combination of the allene group and the benzoic acid moiety. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The presence of the allene group allows for unique chemical transformations, while the benzoic acid moiety provides a handle for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H2 |
Clé InChI |
ZSTMZAQNWZYMEH-UHFFFAOYSA-N |
SMILES canonique |
C=C[CH+]C1=CC(=CC=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

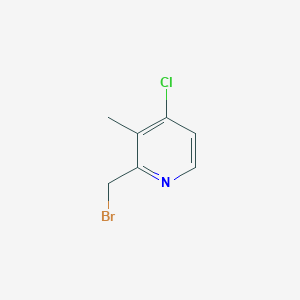

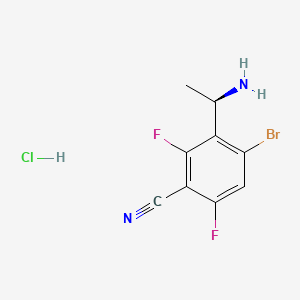
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
